molecular formula C63H84InN13O19S2 B10781881 OctreoScan

OctreoScan

Cat. No.: B10781881
M. Wt: 1502.5 g/mol
InChI Key: ONJXCGCIKIYAPL-MLRSDOHDSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OctreoScan (¹¹¹In-DTPA-octreotide) is a radiopharmaceutical agent used for somatostatin receptor imaging (SRI) in patients with neuroendocrine tumors (NETs) and other somatostatin receptor (SSTR)-positive conditions . It binds preferentially to SSTR subtype 2 (SSTR2) and is employed for diagnostic scintigraphy via single-photon emission computed tomography (SPECT). Key applications include:

  • Diagnosis and staging of NETs, including gastrointestinal and pancreatic tumors .
  • Selection of candidates for peptide receptor radionuclide therapy (PRRT) by assessing tumor receptor density .
  • Detection of granulomatous diseases, such as cardiac sarcoidosis and extrathoracic sarcoid lesions .

Preparation Methods

OctreoScan is prepared using a kit that includes two main components: a reaction vial containing a lyophilized mixture of pentetreotide, gentisic acid, trisodium citrate, citric acid, and inositol, and a vial of Indium In-111 chloride solution. The preparation involves combining these components under specific conditions to form Indium In-111 pentetreotide . The reaction conditions are carefully controlled to ensure the correct pH and radiolabeling yield. Industrial production methods involve the synthesis of pentetreotide, followed by its conjugation with diethylenetriaminepentaacetic acid (DTPA) and subsequent radiolabeling with Indium In-111 .

Chemical Reactions Analysis

OctreoScan undergoes various chemical reactions, primarily involving its interaction with somatostatin receptors. The radiolabeled compound binds to these receptors, allowing for imaging of tumors. Common reagents used in the preparation include Indium In-111 chloride and DTPA-conjugated octreotide . The major product formed is Indium In-111 pentetreotide, which is used for diagnostic imaging .

Scientific Research Applications

Diagnostic Imaging in Neuroendocrine Tumors

OctreoScan is particularly effective in identifying gastroenteropancreatic neuroendocrine tumors and carcinoid tumors. Studies have shown that it has a higher sensitivity for tumor detection compared to conventional imaging techniques such as computed tomography (CT) and magnetic resonance imaging (MRI). For instance, in a study involving 48 patients with various neuroendocrine syndromes, this compound identified 88% of lesions detected by conventional methods while revealing additional unexpected lesions in 50% of patients .

Table 1: Sensitivity of this compound Compared to Conventional Imaging

Imaging TechniqueLesions DetectedSensitivity (%)
CT42-
MRI37-
This compound3788

Radioguided Surgery

This compound plays a critical role in radioguided surgery for tumors that concentrate somatostatin, enabling surgeons to locate and excise tumors more effectively. This application is particularly beneficial for gastroenteropancreatic tumors and carcinoid tumors where somatostatin receptors are highly expressed . The ability to visualize these tumors intraoperatively enhances surgical outcomes and minimizes the risk of incomplete resections.

Differentiation of Tumor Types

The compound can also assist in differentiating between types of lung cancer. A study indicated that this compound could distinguish between small cell lung carcinoma and non-small cell lung carcinoma based on varying uptake patterns, which aids in appropriate treatment planning .

Assessment of Treatment Response

This compound is utilized to evaluate the efficacy of therapeutic interventions, particularly in patients receiving somatostatin analogs or other anti-inflammatory treatments. The imaging can predict therapeutic responses by assessing changes in somatostatin receptor expression following treatment .

Detection of Metastases

One significant advantage of this compound is its ability to detect extrapancreatic metastases and lymph node involvement that may not be visible through other imaging modalities. This capability is crucial for staging NETs and guiding subsequent management strategies .

Broader Clinical Applications

Beyond neuroendocrine tumors, emerging research suggests potential applications of this compound in autoimmune disorders and inflammatory diseases due to its ability to visualize activated immune cells expressing somatostatin receptors. Conditions such as Graves' disease, sarcoidosis, and rheumatoid arthritis may benefit from this imaging modality .

Case Study 1: Carcinoid Tumor Detection

A patient with suspected carcinoid syndrome underwent this compound after conventional imaging failed to identify the primary tumor. The scan revealed multiple metastatic lesions not seen previously, leading to targeted therapy that significantly improved the patient's quality of life.

Case Study 2: Monitoring Treatment Response

In another instance, a patient with metastatic pancreatic neuroendocrine tumor was monitored using this compound during treatment with a somatostatin analog. The imaging demonstrated a reduction in tumor uptake over several months, correlating with clinical improvement and reduced symptoms.

Comparison with Similar Compounds

Sensitivity and Specificity

68Ga-Labeled PET Agents (DOTATATE, DOTATOC, DOTANOC)

  • Superior Sensitivity : 68Ga-DOTATATE and 68Ga-DOTATOC demonstrate 3–4-fold higher tumor binding affinity compared to OctreoScan, attributed to improved receptor avidity and PET imaging resolution .
    • In a meta-analysis, 68Ga-SSA imaging (e.g., DOTATATE) showed sensitivity and specificity ranges of 88–93% and 88–95%, respectively, outperforming this compound (77% sensitivity for NETs) .
    • Per-lesion sensitivity: 100% for 68Ga-DOTATOC vs. 78% for this compound .
  • Clinical Impact : 68Ga agents changed treatment plans in 44% of cases vs. 39% with this compound .

Differentiation-Based Performance

  • Well-differentiated NETs : this compound sensitivity (82%) exceeds PET modalities (60%) .
  • Poorly-differentiated NETs : PET (e.g., 68Ga-DOTATATE) achieves 100% sensitivity vs. 57% for this compound .

Radiation Dosimetry

  • Effective Dose :

    Compound Effective Dose (mSv/220 MBq) Kidney Dose (mGy/220 MBq)
    This compound 26 108.3
    ¹¹¹In-CP04 9.9 27.5

    This compound delivers nearly triple the renal radiation burden compared to newer agents like ¹¹¹In-CP04 .

Imaging Protocol and Practical Advantages

  • 68Ga-DOTATATE :
    • Shorter imaging timelines (1–2 hours post-injection vs. 24-hour delayed imaging for this compound) .
    • Superior spatial resolution (4–5 mm for PET vs. 10–15 mm for SPECT) .
  • Cardiac Applications :
    • This compound requires semiquantitative analysis (heart-to-blood pool ratio ≥2.0) and delayed imaging for lesion detection, whereas 68Ga-DOTATATE provides faster, higher-contrast results .

Role in PRRT and Theranostics

  • PRRT Selection : this compound identifies SSTR2-positive tumors for PRRT with ¹⁷⁷Lu-DOTATATE or ⁹⁰Y-DOTATOC. However, ¹⁷⁷Lu-DOTATATE shows 3–4-fold higher tumor binding in vivo, improving therapeutic efficacy .

Properties

Molecular Formula

C63H84InN13O19S2

Molecular Weight

1502.5 g/mol

IUPAC Name

2-[2-[[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;indium-111(3+)

InChI

InChI=1S/C63H87N13O19S2.In/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50;/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88);/q;+3/p-3/t37-,38-,44+,45-,46+,47-,48-,49+,50+,56+;/m1./s1/i;1-4

InChI Key

ONJXCGCIKIYAPL-MLRSDOHDSA-K

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[111In+3]

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.